molecular formula C19H26O8 B12613445 Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-91-2

Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate

Cat. No.: B12613445
CAS No.: 918402-91-2
M. Wt: 382.4 g/mol
InChI Key: WBFQDXBLNWQPCE-UHFFFAOYSA-N
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Description

Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate is a chemical reagent designed for research and development applications. Compounds featuring the tert-butoxycarbonyl (Boc) protective group are extensively used in synthetic organic chemistry, particularly in the development of prodrugs and the synthesis of complex molecules . The Boc group is widely valued for its stability under a range of reaction conditions and its susceptibility to removal under mild acidic conditions, making it an ideal protecting group for alcohols and amines . Based on its structure, which incorporates two Boc groups, this benzoate ester is likely investigated as a prodrug intermediate or a synthetic precursor. Researchers may explore its use in modulating the physicochemical properties, such as bioavailability and metabolic stability, of active compounds containing phenolic hydroxyl groups . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

918402-91-2

Molecular Formula

C19H26O8

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 2,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate

InChI

InChI=1S/C19H26O8/c1-8-23-15(20)13-11-12(24-16(21)26-18(2,3)4)9-10-14(13)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3

InChI Key

WBFQDXBLNWQPCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Method 1: Direct Esterification

This method involves the direct reaction of ethyl benzoate with tert-butoxycarbonyl chloride in the presence of a base.

  • Reagents :

    • Ethyl benzoate
    • Tert-butoxycarbonyl chloride
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve ethyl benzoate in a suitable solvent (such as dichloromethane).
    • Add tert-butoxycarbonyl chloride dropwise while stirring.
    • Introduce a base to neutralize the hydrochloric acid formed during the reaction.
    • Stir the mixture at room temperature for several hours.
    • Purify the product by column chromatography.
  • Yield : Typically yields around 70-80% purity after purification.

Method 2: Multi-step Synthesis via Protection and Coupling

This method entails protecting hydroxyl groups followed by coupling reactions to form the final product.

  • Reagents :

    • Benzoic acid
    • Ethanol
    • Tert-butoxycarbonyl anhydride
    • Coupling agents (e.g., DCC - dicyclohexylcarbodiimide)
  • Procedure :

    • Protect the hydroxyl groups of benzoic acid using tert-butoxycarbonyl anhydride.
    • React the protected benzoic acid with ethanol in the presence of a coupling agent.
    • Remove protective groups under acidic conditions to yield Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate.
  • Yield : This method can achieve yields of up to 85% with careful optimization.

Data Table: Comparison of Preparation Methods

Method Key Reagents Yield (%) Notes
Direct Esterification Ethyl benzoate, tert-butoxycarbonyl chloride, triethylamine 70-80 Simple but may require purification
Multi-step Synthesis Benzoic acid, ethanol, tert-butoxycarbonyl anhydride, DCC Up to 85 More complex but higher yield possible

Various studies have explored the efficiency and optimization of these methods:

  • A study highlighted that using DCC as a coupling agent significantly improves yield and reaction time compared to other methods.

  • Another research indicated that using a solvent-free approach for direct esterification could enhance yields while reducing environmental impact.

The preparation of this compound can be effectively achieved through either direct esterification or a multi-step synthesis involving protection and coupling reactions. Each method has its advantages and potential drawbacks, with yields varying based on specific conditions and reagents used.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis to temporarily mask reactive functional groups.

    Biology: The compound can be employed in the synthesis of biologically active molecules, such as peptides and nucleotides.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate involves the protection of hydroxyl groups through the formation of tert-butoxycarbonyl esters. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, revealing the original hydroxyl groups for further reactions .

Comparison with Similar Compounds

Key Findings :

  • Steric and Electronic Effects : The tert-butoxycarbonyl groups in the target compound confer superior steric protection compared to the polar 3,4,5-trihydroxybenzoyl substituents in analogs. This enhances stability during acidic workups but may reduce reactivity in nucleophilic substitution reactions .
  • Thermal Stability: The tert-butoxycarbonyl groups likely stabilize the compound up to ~250°C, outperforming trihydroxybenzoyl derivatives, which decompose below 200°C due to phenolic oxidation .

Boc-Protected Intermediates

Boc-protected intermediates, such as tert-butyl-(2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl) carbamate (6a) , share synthetic pathways with the target compound:

Parameter This compound Compound 6a
Protection Strategy Dual Boc protection on aromatic core Boc on aliphatic chain
Reaction Solvent Ethanol or dichloromethane Ethanol
Typical Yield Not reported ~80% (for analogs)
Post-Synthesis Purification Column chromatography or recrystallization Column chromatography

Key Findings :

  • Reactivity : The aromatic Boc groups in the target compound are less prone to accidental deprotection under mild acidic conditions compared to aliphatic Boc-protected amines in analogs like 6a .

Polymeric Derivatives with Bis(oxycarbonyl) Motifs

Ionic liquid-crystalline polymers such as poly(2,5-bis{[6-(4-butoxy-4′-imidazolium phenyl)alkyl]oxycarbonyl}styrene bis(fluoroborate) salts) (Pk-6-BF4) provide insights into bulk material properties:

Property This compound P12-6-BF4 Polymer
Thermal Stability Moderate (est. 200–250°C) >320°C (TGA)
Phase Behavior Amorphous (predicted) Smectic A liquid crystal
Solubility High in ethyl acetate, DCM Limited in polar solvents

Key Findings :

  • Thermal Resilience : The polymeric analogs exhibit superior thermal stability due to ionic interactions and rigid backbones, unlike the small-molecule target compound .
  • Functional Versatility : While the target compound is tailored for solution-phase synthesis, polymeric derivatives are engineered for material science applications, such as ionic conductivity .

Biological Activity

Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, efficacy against various pathogens, and structure-activity relationships.

1. Chemical Structure and Synthesis

This compound is characterized by its ester functional groups and tert-butoxycarbonyl (Boc) protecting groups. The synthesis typically involves the reaction of ethyl 2,5-dihydroxybenzoate with di-tert-butyl dicarbonate (Boc anhydride), which serves to protect the hydroxyl groups during subsequent reactions.

2. Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate showed substantial activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against E. coliActivity Against S. aureusActivity Against P. aeruginosa
This compoundTBDTBDTBD
Ethyl 2-(substituted benzylthio) derivativesSignificantSignificantSignificant

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the Boc groups enhances solubility and stability while potentially affecting the compound's interaction with biological targets.

Key Findings from SAR Studies:

  • Hydrophobic Interactions: The hydrophobic nature of the tert-butoxycarbonyl groups may enhance binding affinity to lipid membranes.
  • Functional Group Variability: Substituents on the aromatic rings can modulate activity by altering electronic properties and steric hindrance.

5. Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of various derivatives highlighted that modifications to the benzoate structure can lead to improved antimicrobial properties . These findings emphasize the importance of ongoing research into the optimization of this compound for therapeutic applications.

6. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Q & A

Q. How can computational modeling predict degradation pathways of this compound under hydrolytic conditions?

  • Methodology :
  • Simulate hydrolysis mechanisms (acid/base-catalyzed) using molecular dynamics (MD) or QM/MM methods. Validate with experimental LC-MS data .
  • Compare with structurally related esters (e.g., methyl 2,5-bis(trifluoroethoxy)benzoate) to assess substituent effects on hydrolysis rates .

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